![molecular formula C13H20N6 B2657792 1-{3-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-methylazetidin-3-amine CAS No. 2380095-03-2](/img/structure/B2657792.png)
1-{3-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-methylazetidin-3-amine
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Overview
Description
Starting Materials: The triazolo-pyridazine intermediate and N-methylazetidine.
Reaction Conditions: The reaction is typically performed under reflux conditions in an organic solvent such as tetrahydrofuran (THF) with a suitable catalyst like palladium on carbon (Pd/C).
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{3-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-methylazetidin-3-amine typically involves multiple steps, starting from readily available precursors
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Formation of Triazolo-Pyridazine Core:
Starting Materials: 3-tert-butyl-1H-1,2,4-triazole and 6-chloropyridazine.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures (100-120°C).
Chemical Reactions Analysis
Types of Reactions: 1-{3-tert-Butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-methylazetidin-3-amine undergoes various chemical reactions, including:
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Oxidation:
Reagents and Conditions: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) in acidic or basic medium.
Major Products: Oxidized derivatives with potential changes in the triazolo-pyridazine core.
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Reduction:
Reagents and Conditions: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Major Products: Reduced forms of the compound, possibly affecting the azetidine moiety.
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Substitution:
Reagents and Conditions: Nucleophilic or electrophilic reagents under appropriate conditions (e.g., halogenation with N-bromosuccinimide (NBS) in the presence of light).
Major Products: Substituted derivatives with modifications on the triazolo-pyridazine or azetidine rings.
Scientific Research Applications
1-{3-tert-Butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-methylazetidin-3-amine has a wide range of applications in scientific research:
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Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Employed in the study of reaction mechanisms and the development of new synthetic methodologies.
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Biology:
- Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
- Used in the study of enzyme inhibition and protein-ligand interactions.
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Medicine:
- Explored as a potential therapeutic agent for various diseases due to its unique structural features.
- Studied for its pharmacokinetic and pharmacodynamic properties.
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Industry:
- Utilized in the development of new materials with specific properties, such as polymers and coatings.
- Applied in the formulation of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-{3-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-methylazetidin-3-amine involves its interaction with specific molecular targets and pathways:
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Molecular Targets:
- Enzymes: Inhibition of key enzymes involved in metabolic pathways.
- Receptors: Binding to specific receptors, leading to modulation of cellular signaling.
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Pathways Involved:
- Apoptosis: Induction of programmed cell death in cancer cells.
- Antimicrobial Activity: Disruption of bacterial cell wall synthesis or inhibition of viral replication.
Comparison with Similar Compounds
- 1,2,4-Triazolo[4,3-b]pyridazine derivatives with different substituents.
- Azetidine-containing compounds with varying functional groups.
Uniqueness:
- The combination of the triazolo-pyridazine core with the azetidine moiety imparts unique biological activities and chemical reactivity.
- The presence of the tert-butyl group enhances the compound’s stability and lipophilicity, making it a promising candidate for drug development.
Properties
IUPAC Name |
1-(3-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-methylazetidin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N6/c1-13(2,3)12-16-15-10-5-6-11(17-19(10)12)18-7-9(8-18)14-4/h5-6,9,14H,7-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYNOGFJLCDGQBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C2N1N=C(C=C2)N3CC(C3)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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